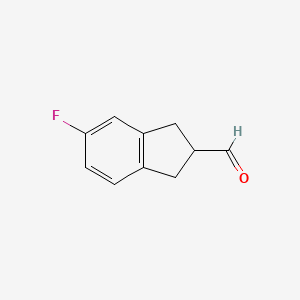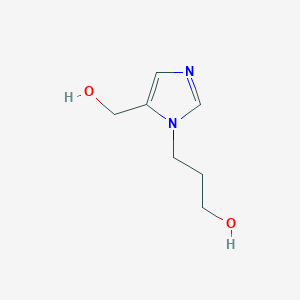
1-(3-Hydroxypropyl)-5-hydroxymethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Hydroxypropyl)pyrrole” is a chemical compound with the molecular formula C7H11NO . It appears as a colorless to light orange to yellow clear liquid .
Synthesis Analysis
While specific synthesis methods for “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “1,3-bis(3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane”, has been synthesized using various commercial vinyl compounds containing electron-withdrawing groups in a process known as the oxa-Michael addition reaction .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxypropyl)pyrrole” has been confirmed by NMR . A related compound, “2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine”, has been studied using single crystal X-ray diffraction analysis in combination with an extensive DFT conformational investigation .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Hydroxypropyl)-5-hydroxymethylimidazole” are not available, a related compound, “Poly(dimethylsiloxane)”, has been involved in reactions such as hydrolytic polycondensation and hydrosilylation .Physical And Chemical Properties Analysis
“1-(3-Hydroxypropyl)pyrrole” is a liquid at 20°C, with a boiling point of 231°C, a flash point of 97°C, a specific gravity of 1.04, and a refractive index of 1.51 .Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
329378-98-5 |
|---|---|
Nom du produit |
1-(3-Hydroxypropyl)-5-hydroxymethylimidazole |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-[5-(hydroxymethyl)imidazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C7H12N2O2/c10-3-1-2-9-6-8-4-7(9)5-11/h4,6,10-11H,1-3,5H2 |
Clé InChI |
KIVIVOVVCVNJLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C=N1)CCCO)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

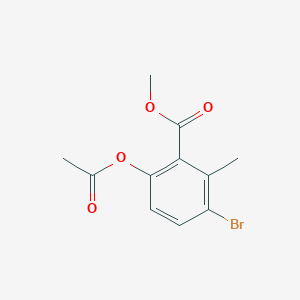
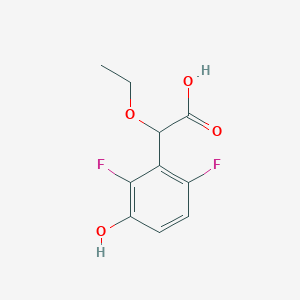
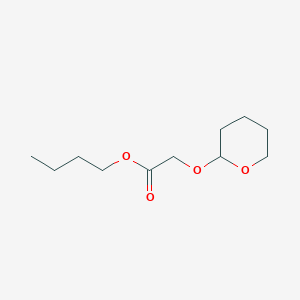
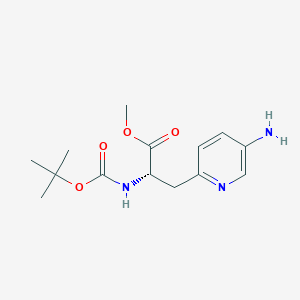
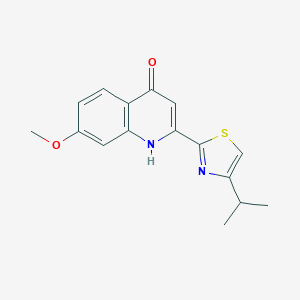
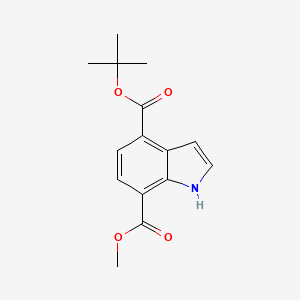
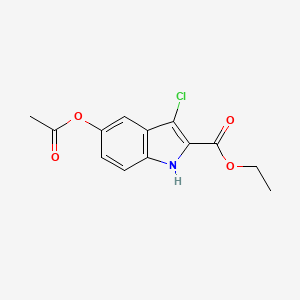
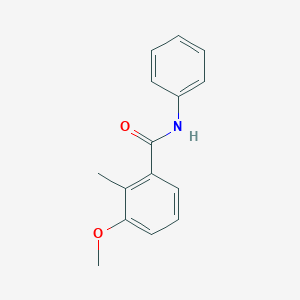
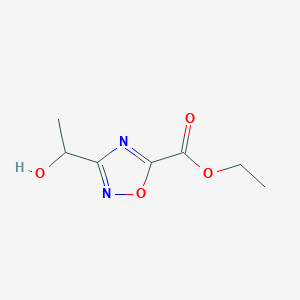
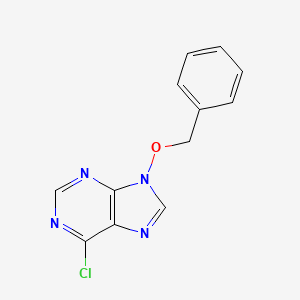

![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)

